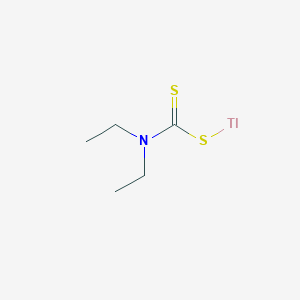
N,N-diethylcarbamodithioate; thallium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylcarbamodithioate; thallium(1+) is a chemical compound with the CAS number 18756-72-4 . This compound is known for its unique properties and potential applications in various scientific fields. It is a coordination complex that involves thallium, a heavy metal, and a derivative of carbamic acid.
Preparation Methods
The synthesis of carbamic acid, diethyldithio-, thallium complex typically involves the reaction of thallium salts with diethyldithiocarbamate. The reaction conditions often require a controlled environment to ensure the stability of the complex. Industrial production methods may involve the use of solvents and catalysts to optimize the yield and purity of the compound .
Chemical Reactions Analysis
N,N-diethylcarbamodithioate; thallium(1+) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N-diethylcarbamodithioate; thallium(1+) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of certain materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid, diethyldithio-, thallium complex involves its interaction with molecular targets through coordination bonds. The thallium ion plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
N,N-diethylcarbamodithioate; thallium(1+) can be compared with other similar compounds, such as:
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have different metal ions or organic groups attached.
Thallium complexes: These include other thallium coordination compounds with different ligands.
The uniqueness of carbamic acid, diethyldithio-, thallium complex lies in its specific combination of thallium and diethyldithiocarbamate, which imparts distinct chemical and physical properties .
Properties
CAS No. |
18756-72-4 |
|---|---|
Molecular Formula |
C5H10NS2Tl |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;thallium(1+) |
InChI |
InChI=1S/C5H11NS2.Tl/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
DZDXQECBERXVDV-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Tl+] |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Tl+] |
Key on ui other cas no. |
18756-72-4 |
Synonyms |
Diethyldithiocarbamic acid thallium(I) salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















